molecular formula C14H20O2 B6333162 3-(2-Methylphenyl)-propanoic acid tert-butyl ester CAS No. 780761-55-9

3-(2-Methylphenyl)-propanoic acid tert-butyl ester

Cat. No. B6333162
CAS RN: 780761-55-9
M. Wt: 220.31 g/mol
InChI Key: QENSTFBCPYNGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylphenyl)-propanoic acid tert-butyl ester (MMPBTE) is an important intermediate chemical compound used in a variety of synthetic organic chemistry processes. It is an ester of 3-(2-methylphenyl)-propanoic acid and tert-butyl alcohol, and has a molecular formula of C11H16O2. MMPBTE is a colorless liquid with a boiling point of 139-140°C and a melting point of -50°C. It is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

3-(2-Methylphenyl)-propanoic acid tert-butyl ester is an ester, and its mechanism of action is based on the hydrolysis of the ester bond. The hydrolysis of the ester bond is catalyzed by an acid or a base, and results in the formation of the corresponding carboxylic acid and alcohol. The hydrolysis reaction is reversible, and the equilibrium can be shifted in either direction by changing the pH of the reaction mixture.
Biochemical and Physiological Effects
3-(2-Methylphenyl)-propanoic acid tert-butyl ester is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds that have been shown to have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions, and has been used in the synthesis of a wide range of compounds. It is relatively inexpensive and easy to obtain, and is stable under most laboratory conditions. However, it is a volatile liquid, and should be handled with care.

Future Directions

3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In the future, it may be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it may be used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungals, and antivirals. Finally, it may be used in the synthesis of compounds with potential industrial applications, such as polymers, plastics, and dyes.

Synthesis Methods

3-(2-Methylphenyl)-propanoic acid tert-butyl ester can be synthesized by the reaction of tert-butyl alcohol and 3-(2-methylphenyl)-propanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80°C for a period of several hours, and yields a yield of about 90%.

Scientific Research Applications

3-(2-Methylphenyl)-propanoic acid tert-butyl ester is a versatile building block for a variety of organic synthesis reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of natural products, such as flavonoids and terpenoids. In addition, 3-(2-Methylphenyl)-propanoic acid tert-butyl ester has been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungals, and antivirals.

properties

IUPAC Name

tert-butyl 3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-5-6-8-12(11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSTFBCPYNGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-propanoic acid tert-butyl ester

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